molecular formula C7H14ClNO2 B177797 (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 158414-48-3

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No. B177797
CAS RN: 158414-48-3
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride” is a chiral amine used in the synthesis of various pharmaceuticals . It belongs to the class of cyclohexylamines and has a molecular weight of 165.62 g/mol .

Scientific Research Applications

Building Block for Helical β-Peptides

This compound is a significant building block for helical β-peptides. Berkessel et al. (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Pharmacophore in HCV NS3/4A Protease Inhibitors

Sato et al. (2016) noted that this compound is an essential pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors, underlining its significance in antiviral drug research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Modulation in Peptide Structures

Avenoza et al. (2002) incorporated enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids into dipeptides, exploring its role in modulating peptide structures (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).

Biocatalytic Asymmetric Synthesis

Zhu et al. (2018) used Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in HCV protease inhibitor synthesis, demonstrating the compound’s role in biocatalysis (Zhu, Shi, Zhang, & Zheng, 2018).

Conformational Analysis in Oligomers

Choi et al. (2013) analyzed the conformational behavior of oligomers containing cis-ACHC, a related compound, to understand its structural properties in extended conformations (Choi, Ivancic, Guzei, & Gellman, 2013).

Asymmetric Synthesis Methods

Kawashima et al. (2015) developed a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlighting the importance of this compound in pharmaceutical applications (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).

Control of Chirality in Synthetic Reactions

Wang et al. (2010) synthesized novel optically active 1,3-aminoalcohols based on this compound and used them in asymmetric reactions, demonstrating its role in chirality control in synthetic chemistry (Wang, Kodama, Hirose, & Zhang, 2010).

Applications in Enantioselective Synthesis

Lou et al. (2013) discussed the concise asymmetric synthesis of a derivative of this compound for use in hepatitis C virus NS3 protease inhibitors, illustrating its application in enantioselective synthesis (Lou, Cunière, Su, & Hobson, 2013).

properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
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(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
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